1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

CAS No.: 58670-26-1

Cat. No.: VC1976590

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58670-26-1 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 1-(5-chloro-2-methylphenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 |

| Standard InChI Key | USHHDORZAHXENN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O |

Introduction

Chemical Properties and Structure

Basic Identification

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione is characterized by specific identification parameters that distinguish it from other related compounds. The compound's fundamental identification data is presented in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 58670-26-1 |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 1-(5-chloro-2-methylphenyl)pyrrole-2,5-dione |

| Synonyms | 1-(5-chloro-2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |

Table 1: Identification parameters of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

Structural Characteristics

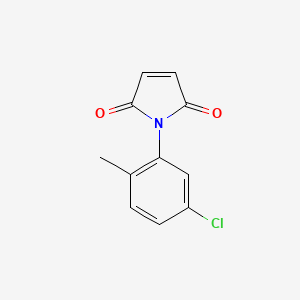

The compound consists of a pyrrole-2,5-dione core with a 5-chloro-2-methylphenyl group attached to the nitrogen atom. This structure contributes to its unique chemical properties and potential biological activities. The structural representation is defined by specific molecular descriptors as detailed in Table 2.

| Structural Descriptor | Value |

|---|---|

| Standard InChI | InChI=1S/C11H8ClNO2/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 |

| Standard InChIKey | USHHDORZAHXENN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O |

Table 2: Structural descriptors of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

Physicochemical Properties

The physicochemical properties of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione provide insight into its behavior in various chemical and biological systems. These properties, summarized in Table 3, are essential for understanding its potential applications and interactions.

| Property | Value |

|---|---|

| Appearance | Solid |

| TPSA (Topological Polar Surface Area) | 37.38 |

| LogP | 2.07782 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

| Storage Conditions | Sealed in dry, 2-8°C |

Table 3: Physicochemical properties of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

The compound's LogP value of 2.07782 indicates moderate lipophilicity, suggesting reasonable membrane permeability while maintaining some water solubility. This balanced lipophilicity profile is beneficial for potential pharmacological applications, as it may facilitate both absorption and distribution within biological systems .

Synthesis Methods

Advanced Synthetic Methods

Recent advances in synthetic methodologies have employed microwave-assisted techniques to improve reaction efficiency. For similar compounds, microwave reactors have demonstrated significant advantages over conventional heating methods, including reduced reaction times and improved yields .

For instance, the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione using microwave reactor technology achieved yields of 39.56% to 70.21% in just 15-20 minutes, compared to conventional methods requiring 2 hours to achieve similar yields . These findings suggest that microwave-assisted synthesis could be advantageous for the preparation of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione as well.

Copper-catalyzed reactions have also shown promise for the synthesis of substituted pyrrole-2,5-diones. For example, using CuI as a catalyst (approximately 5%) in the presence of triethylamine has yielded good results for similar compounds . This approach could potentially be adapted for the synthesis of the target compound.

| Supply Format | Specifications |

|---|---|

| Glass Vials | 4ml Glass Vials (VWR #97047-678) |

| 96-tube racks | Matrix #4247 96-well 1.4ml sealed with capmats |

| Minimum Quantity | Available from 1 mg |

| Purity | 97% |

Table 4: Commercial supply formats of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

Biological Activities and Applications

Structure-Activity Relationships

Research on structurally related compounds provides insights into potential structure-activity relationships that might apply to 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione. The positioning of substituents on the phenyl ring can significantly influence biological activity. For instance, in anxiolytic assays, it was observed that increasing the size of side chains enhanced activity, and the positioning of chlorine atoms on the phenyl ring affected potency .

| Classification Parameter | Designation |

|---|---|

| GHS Pictogram | GHS06, GHS08 |

| Signal Word | Danger |

| UN# | 2811 |

| Hazard Class | 6.1 |

| Packing Group | III |

| Primary Hazard | Irritant |

Table 5: Hazard classification of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

Comparison with Related Compounds

Structural Analogs

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione belongs to a broader family of N-substituted pyrrole-2,5-diones. Comparing this compound with structurally related analogs provides insights into the relationships between structural variations and properties. Table 7 presents a comparison with selected analogs.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | 58670-26-1 | C₁₁H₈ClNO₂ | 221.64 | Reference compound |

| 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | 58670-25-0 | C₁₁H₈ClNO₂ | 221.64 | Chlorine at 3-position |

| 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | 1631-29-4 | C₁₀H₆ClNO₂ | 207.61 | No methyl group, chlorine at 4-position |

| 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | 1631-28-3 | C₁₁H₉NO₂ | 187.19 | No chlorine, methyl at 4-position |

Table 7: Comparison of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione with related compounds

Structure-Property Relationships

The position of substituents on the phenyl ring significantly affects the compounds' physicochemical properties and potential biological activities. For example, moving the chlorine atom from the 5-position (as in 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione) to the 3-position (as in 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione) maintains the same molecular weight and formula but can alter electronic distribution and intermolecular interactions.

The presence or absence of the methyl group also influences lipophilicity and steric properties. Compounds lacking the methyl group, such as 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione, have slightly different molecular recognition properties that may affect their binding to biological targets.

Research Developments and Future Perspectives

Recent Research Trends

Research on pyrrole-2,5-dione derivatives has been expanding in recent years, with increasing focus on their potential applications in medicinal chemistry. Recent studies have investigated their properties as:

-

COX-2 inhibitors: Some pyrrole-2,5-dione derivatives have demonstrated selective inhibition of COX-2, suggesting potential as anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Anxiolytic agents: In vivo evaluations have identified certain substituted pyrrole-2,5-diones as effective anxiolytic agents at low doses, representing potential alternatives to benzodiazepines .

-

Antioxidant agents: Structure-activity relationship studies have explored the antioxidant properties of pyrrole-2,5-dione analogs, with microwave-assisted synthesis emerging as an efficient preparation method .

Future Research Directions

Based on current research trends, several promising directions for future investigation of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione include:

-

Comprehensive pharmacological profiling to determine its specific biological activities and potential therapeutic applications.

-

Structure-activity relationship studies to optimize properties for targeted applications.

-

Development of more efficient and sustainable synthetic routes, particularly using microwave-assisted techniques.

-

Investigation of its potential as a building block for more complex bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume